molecular formula C18H26N2O4 B13221224 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

Katalognummer: B13221224
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: UZLZKBBBOUMVTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a diethylamino group, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine derivatives with benzyloxycarbonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the diethylamino group can participate in various chemical reactions. The piperidine ring provides structural stability and can interact with other molecules through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C18H26N2O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

5-(diethylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c1-3-19(4-2)16-10-15(17(21)22)11-20(12-16)18(23)24-13-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3,(H,21,22)

InChI-Schlüssel

UZLZKBBBOUMVTI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.